molecular formula C10H12BrN3 B14182667 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-

Cat. No.: B14182667
M. Wt: 254.13 g/mol
InChI Key: PTVGZLAJFQAVFI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl- is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 6th position and a dimethylamino group attached to the methanamine moiety further enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl- typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the attachment of the dimethylamino group to the methanamine moiety, which can be achieved through nucleophilic substitution reactions using dimethylamine .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, as an FGFR inhibitor, the compound binds to the receptor’s active site, preventing the binding of fibroblast growth factors. This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C10H12BrN3/c1-14(2)6-7-5-12-10-8(7)3-4-9(11)13-10/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

PTVGZLAJFQAVFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=N2)Br

Origin of Product

United States

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